SGC2085

Description

Properties

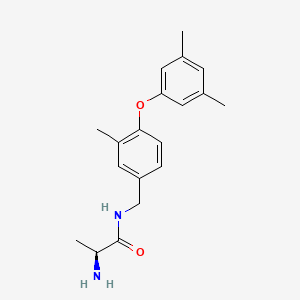

IUPAC Name |

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFOFXKMALJTCZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of SGC2085: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 is a potent and highly selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). Identified through virtual screening, this compound demonstrates significant promise as a chemical probe for studying the biological functions of CARM1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, selectivity, and the cellular pathways it modulates. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and drug development efforts.

Introduction to this compound and its Target: CARM1

This compound is a novel inhibitor of CARM1, an enzyme that plays a crucial role in the regulation of gene transcription through the methylation of arginine residues on both histone and non-histone proteins. CARM1 is a member of the protein arginine methyltransferase (PRMT) family and is classified as a Type I PRMT, catalyzing the formation of monomethylarginine and asymmetric dimethylarginine.

CARM1 functions as a transcriptional coactivator for a variety of transcription factors, including nuclear hormone receptors (e.g., estrogen receptor α), p53, and NF-κB. Its enzymatic activity leads to the methylation of histone H3 at arginines 2, 17, and 26 (H3R2me2a, H3R17me2a, H3R26me2a), which are generally associated with transcriptional activation. By altering chromatin structure, CARM1 facilitates the recruitment of other transcriptional machinery to promoter and enhancer regions of target genes. Beyond histones, CARM1 also methylates a range of non-histone substrates, including the chromatin remodeling factor BAF155, the splicing factor CA150, and the tumor suppressor p53, thereby influencing a wide array of cellular processes such as cell cycle progression, DNA damage response, and cellular differentiation. Given its role in these fundamental processes, CARM1 has emerged as a promising therapeutic target in oncology and other diseases.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of the methyltransferase activity of CARM1.

Biochemical Inhibition

This compound is a potent inhibitor of CARM1 with an in vitro IC50 of 50 nM.[1][2][3] Mechanistic studies have revealed that this compound acts as a noncompetitive inhibitor with respect to both the peptide substrate (e.g., histone H3) and the methyl donor, S-adenosylmethionine (SAM). This is indicated by the fact that increasing concentrations of either the substrate peptide or SAM do not alter the IC50 value of this compound.[4] This noncompetitive inhibition suggests that this compound does not bind to the active site in a way that directly competes with either the substrate or the cofactor.

Selectivity Profile

This compound exhibits high selectivity for CARM1 over other protein methyltransferases. It is over 100-fold more selective for CARM1 than for most other PRMTs.[1][2] An exception is PRMT6, against which this compound shows an IC50 of 5.2 µM.[1][4] The compound has also been tested against a panel of 21 other human protein methyltransferases and has shown a high degree of selectivity.[2][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. CARM1 |

| CARM1 (PRMT4) | 50 | - |

| PRMT6 | 5200 | >100-fold |

| Other PRMTs | >100-fold less active | >100-fold |

| 21 other human protein methyltransferases | High selectivity | Not specified |

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

In Vitro Radiometric Assay for CARM1 Inhibition

This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against CARM1 using a radiometric assay.

Materials:

-

Recombinant human CARM1 enzyme

-

Biotinylated histone H3 peptide substrate (e.g., H3 1-25)

-

S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

-

This compound or other test compounds dissolved in DMSO

-

Assay buffer (e.g., 20 mM Bicine, pH 8.5)

-

Scintillation proximity assay (SPA) beads (e.g., streptavidin-coated)

-

96-well or 384-well plates suitable for scintillation counting

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

In each well of the assay plate, combine the CARM1 enzyme, the biotinylated histone H3 peptide substrate, and the test compound or DMSO (for control wells).

-

Initiate the methylation reaction by adding ³H-SAM to each well.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., containing an excess of unlabeled SAM).

-

Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated and ³H-methylated peptide will bind to the beads, bringing the radioisotope into close proximity to the scintillant within the beads, generating a detectable signal.

-

Incubate the plate to allow for bead settling and signal generation.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for BAF155 Methylation

This protocol describes a general method to assess the cellular activity of this compound by measuring the methylation status of a known CARM1 substrate, BAF155. It is important to note that this compound has been reported to have poor cell permeability and may not show significant activity in this assay.[1][4]

Materials:

-

HEK293 cells or other suitable cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-methyl-BAF155 (specific for CARM1-mediated methylation), anti-total BAF155, and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed HEK293 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against methyl-BAF155 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total BAF155 and a loading control to normalize the data.

Signaling Pathways and Visualizations

CARM1-Mediated Transcriptional Activation Pathway

CARM1 is recruited to gene promoters and enhancers by transcription factors. Once recruited, it methylates histone H3 at specific arginine residues, which creates a binding site for other coactivators and chromatin remodeling complexes. This cascade of events leads to a more open chromatin structure, facilitating the initiation of transcription.

Caption: CARM1 Transcriptional Coactivation Pathway and Inhibition by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

Caption: Workflow for the Discovery and Characterization of this compound.

Conclusion

This compound is a valuable research tool for elucidating the diverse biological roles of CARM1. Its high potency and selectivity make it a superior chemical probe for in vitro studies. While its poor cell permeability limits its current utility in cell-based assays and in vivo models, this compound serves as an important scaffold for the development of future CARM1 inhibitors with improved pharmacological properties. The detailed information provided in this guide is intended to facilitate further investigation into the therapeutic potential of targeting CARM1 and to aid in the design of next-generation inhibitors.

References

- 1. Recent progress in developing selective inhibitors of protein methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

SGC2085: A Comprehensive Technical Profile on its Selectivity Against Protein Arginine Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and highly selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2][3] Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes, including transcriptional regulation, signal transduction, and DNA repair, by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins.[4] Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[5] This document provides an in-depth technical overview of the selectivity profile of this compound against other PRMTs, detailed experimental methodologies for its characterization, and visualization of relevant signaling pathways.

Data Presentation: this compound Selectivity Profile

The inhibitory activity of this compound has been quantitatively assessed against a panel of PRMTs. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its remarkable selectivity for CARM1.

| Target PRMT | IC50 (nM) | Selectivity vs. CARM1 | Reference |

| CARM1 (PRMT4) | 50 | - | [1][2] |

| PRMT6 | 5200 | >100-fold | [1][2] |

| Other PRMTs | No significant inhibition | >100-fold | [1][2] |

This compound was also tested against a panel of 21 other human protein methyltransferases at concentrations up to 50 μM and showed complete selectivity.[1][6]

Experimental Protocols

In Vitro Radiometric Assay for PRMT Inhibition

This biochemical assay is employed to determine the in vitro potency and selectivity of compounds against PRMTs.

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated peptide substrate by the PRMT enzyme. The resulting radiolabeled biotinylated peptide is captured on a streptavidin-coated plate, and the incorporated radioactivity is quantified by scintillation counting.

Materials:

-

PRMT enzymes (e.g., recombinant human CARM1, PRMT6)

-

Biotinylated histone H3 (1-25) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound or other test compounds

-

Assay Buffer: 20 mM Bicine, pH 8.5

-

Streptavidin-coated scintillation proximity assay (SPA) plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the desired concentration range (e.g., 0.006 µM to 100 µM).[1]

-

In a microplate, combine the PRMT enzyme (e.g., 25 nM CARM1), biotinylated histone H3 peptide substrate (e.g., 0.7 µM), and the test compound.[1]

-

Initiate the enzymatic reaction by adding [³H]-SAM (e.g., 1.9 µM).[1]

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution of unlabeled S-adenosyl-L-methionine (SAM) and EDTA.

-

Transfer the reaction mixture to a streptavidin-coated SPA plate and incubate to allow for the capture of the biotinylated peptide.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay for BAF155 Methylation

This cell-based assay is used to assess the ability of this compound to inhibit CARM1 activity within a cellular context by measuring the methylation status of a known CARM1 substrate, BAF155.

Principle: Cells are treated with this compound, and the level of asymmetrically dimethylated BAF155 (a substrate of CARM1) is assessed by Western blotting using an antibody specific to the methylated form of the protein. A decrease in the methylated BAF155 signal indicates cellular inhibition of CARM1.

Materials:

-

HEK293 cells or other suitable cell line[2]

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[2]

-

This compound

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, with protease inhibitors)[2]

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies: anti-BAF155 and anti-asymmetric dimethyl-BAF155 (R1064)

-

Secondary antibodies conjugated to a fluorescent dye

-

Fluorescent imaging system

Procedure:

-

Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.[2]

-

Treat the cells with varying concentrations of this compound (e.g., up to 10 µM) or DMSO as a vehicle control for 48 hours.[2]

-

Lyse the cells in total lysis buffer.[2]

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against total BAF155 and asymmetrically dimethylated BAF155 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate fluorescently labeled secondary antibodies.

-

Visualize the protein bands using a fluorescent imaging system and quantify the band intensities to determine the relative levels of methylated and total BAF155.

Signaling Pathways and Experimental Workflows

CARM1 in the DNA Damage Response Pathway

CARM1 plays a crucial role in the cellular response to DNA damage by methylating histone and non-histone proteins, influencing the transcription of genes involved in cell cycle arrest and DNA repair.

Caption: CARM1's role in the DNA damage response pathway.

Experimental Workflow for In Vitro PRMT Inhibition Assay

The following diagram outlines the key steps in the radiometric assay used to determine the IC50 values of PRMT inhibitors.

Caption: Workflow for the in vitro radiometric PRMT inhibition assay.

Logical Relationship of this compound's Selectivity

This diagram illustrates the high selectivity of this compound for CARM1 over other PRMTs.

Caption: Selectivity profile of this compound against various PRMTs.

References

- 1. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

SGC2085: A Technical Guide to a Potent and Selective CARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1). It includes detailed information on its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a small molecule inhibitor identified through virtual screening approaches.[1] Its chemical identity and key properties are summarized below.

| Property | Value |

| IUPAC Name | (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide |

| CAS Number | 1821908-48-8 |

| Molecular Formula | C₁₉H₂₄N₂O₂ |

| Molecular Weight | 312.41 g/mol |

| SMILES | CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C |

| Appearance | White to off-white solid powder |

| Purity | ≥98% |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |

Solubility

The solubility of this compound in various solvents is a critical factor for its use in in vitro and in vivo studies.

| Solvent | Solubility |

| DMSO | 62 mg/mL (198.45 mM)[2] |

| Ethanol | 62 mg/mL (198.45 mM)[1] |

| Water | <1 mg/mL |

| DMF | 30 mg/mL |

| Ethanol:PBS (pH 7.2) (1:10) | 0.1 mg/mL |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.00 mM)[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.00 mM)[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.00 mM)[3] |

Biological Activity and Selectivity

This compound is a potent and highly selective inhibitor of CARM1 (also known as PRMT4).[2][4] Its primary mechanism of action is the inhibition of the methyltransferase activity of CARM1.

| Target | IC₅₀ |

| CARM1 | 50 nM |

| PRMT6 | 5.2 µM |

This compound demonstrates over 100-fold selectivity for CARM1 over other Protein Arginine Methyltransferases (PRMTs), with the exception of PRMT6 where the selectivity is still significant.[1][2] It shows no significant inhibition of other PRMTs such as PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8 at concentrations up to 50 or 100 µM.[5]

Signaling Pathway

CARM1 is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene transcription. This compound, by inhibiting CARM1, effectively blocks this methylation process.

References

- 1. This compound | Histone Methyltransferase | CAS 1821908-48-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Histone Methyltransferase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 5. caymanchem.com [caymanchem.com]

SGC2085: A Technical Guide to a Potent and Selective Chemical Probe for CARM1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme in various cellular processes, including transcriptional regulation, DNA damage repair, and cell fate decisions. Its dysregulation is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. SGC2085 is a potent and selective small-molecule inhibitor of CARM1, developed as a chemical probe to facilitate the study of CARM1 biology and to serve as a starting point for drug discovery efforts. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a summary of its selectivity profile.

Introduction to this compound

This compound was identified through virtual screening as a potent inhibitor of CARM1.[1][2] It exhibits high selectivity for CARM1 over other protein arginine methyltransferases (PRMTs), making it a valuable tool for dissecting the specific functions of CARM1.[1][3] However, it is important to note that this compound has demonstrated low cell permeability and a lack of significant cellular activity in certain assays, which should be a key consideration in experimental design.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| CARM1 | 50 | Radiometric | [1][2][3][4][5] |

Table 2: Selectivity Profile of this compound

| Target | IC50 (µM) | Fold Selectivity vs. CARM1 | Assay Type | Reference |

| PRMT6 | 5.2 | >100 | Radiometric | [3][4] |

| Other PRMTs | >50 | >1000 | Radiometric | [3] |

| 21 other human protein methyltransferases | Not specified | Highly selective | Not specified | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Radiometric Assay for CARM1 Inhibition

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate by CARM1.

Materials:

-

Recombinant human CARM1 enzyme

-

Biotinylated histone H3 peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound (or other inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT, 10 mM MgCl₂)

-

Scintillation proximity assay (SPA) beads

-

Microplates (e.g., 384-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

In a microplate, add the CARM1 enzyme, biotinylated histone H3 peptide substrate, and the this compound dilution.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing SPA beads.

-

Incubate to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated substrate.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AlphaLISA Assay for CARM1 Activity

This is a non-radioactive, bead-based immunoassay to measure CARM1 activity. The protocol provided is a general guideline based on commercially available kits and may need specific adaptation for this compound.[6][7][8][9][10]

Materials:

-

Recombinant CARM1 enzyme

-

Biotinylated histone H3 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound (or other inhibitors)

-

AlphaLISA Acceptor beads (e.g., conjugated to an anti-methylated substrate antibody)

-

Streptavidin-coated Donor beads

-

AlphaLISA Assay Buffer

-

Microplates (e.g., 384-well, white opaque)

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the CARM1 enzyme, biotinylated histone H3 substrate, SAM, and this compound to the wells of the microplate.

-

Incubate the reaction at room temperature to allow for enzymatic methylation.

-

Add AlphaLISA Acceptor beads and incubate to allow binding to the methylated substrate.

-

Add Streptavidin-coated Donor beads and incubate in the dark to allow binding to the biotinylated substrate.

-

Read the plate on an AlphaScreen-compatible reader. Excitation at 680 nm will result in emission at 615 nm if the Donor and Acceptor beads are in close proximity (i.e., if the substrate is methylated).

-

Calculate IC50 values from the dose-response curves.

TR-FRET Assay for CARM1 Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be adapted to measure CARM1 activity. The following is a conceptual protocol for an inhibitor like this compound, based on established TR-FRET principles.[1][11][12][13][14]

Materials:

-

Recombinant CARM1 enzyme

-

Biotinylated peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound (or other inhibitors)

-

Europium-labeled anti-methylated substrate antibody (Donor)

-

Streptavidin-allophycocyanin (APC) conjugate (Acceptor)

-

TR-FRET Assay Buffer

-

Microplates (e.g., 384-well, black)

-

TR-FRET compatible plate reader

Procedure:

-

Dispense this compound at various concentrations into the microplate wells.

-

Add CARM1 enzyme, biotinylated peptide substrate, and SAM.

-

Incubate to allow the methylation reaction to proceed.

-

Add the detection reagents: Europium-labeled anti-methylated substrate antibody and Streptavidin-APC.

-

Incubate to allow the detection complex to form.

-

Measure the TR-FRET signal. Excitation of the Europium donor will lead to emission from the APC acceptor if they are in close proximity.

-

Calculate the ratio of the acceptor and donor emission signals and plot against the inhibitor concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[15][16][17][18][19] A specific protocol for this compound is not publicly available, but a general methodology is provided below.

Materials:

-

Cells expressing CARM1

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-CARM1 antibody

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

-

Separate soluble proteins from aggregated proteins by centrifugation.

-

Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an anti-CARM1 antibody.

-

Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

CARM1 Signaling in DNA Damage Response

References

- 1. A TR-FRET based functional assay for screening activators of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Histone Methyltransferase | CAS 1821908-48-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Histone Methyltransferase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 6. resources.revvity.com [resources.revvity.com]

- 7. revvity.com [revvity.com]

- 8. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hwpi.harvard.edu [hwpi.harvard.edu]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. A TR-FRET-based functional assay for screening activators of CARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Ratiometric assay of CARM1 activity using a FRET-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

Methodological & Application

Application Notes and Protocols for SGC2085, a CARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. This document includes key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a valuable chemical probe for studying the enzymatic activity of CARM1 in biochemical assays.[1][2][3] CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[2][4] Dysregulation of CARM1 activity has been implicated in several cancers, making it an important target for therapeutic development.[4]

Important Note on Cellular Activity: While this compound is a highly potent inhibitor in cell-free assays, it exhibits poor cell permeability.[1] Consequently, no significant cellular activity has been observed in cell-based assays, such as in HEK293 cells, at concentrations up to 10 µM.[1][5] Therefore, this compound is best suited for in vitro biochemical assays using purified enzymes or cell lysates.

Quantitative Data for this compound

The following table summarizes the key in vitro inhibitory activity of this compound.

| Parameter | Value | Enzyme | Comments |

| IC50 | 50 nM | CARM1 (PRMT4) | Potent and selective inhibition.[1][2][3][6] |

| Selectivity | >100-fold | Over other PRMTs | This compound shows high selectivity for CARM1 over other protein arginine methyltransferases, with the exception of PRMT6 (IC50 = 5.2 µM).[1][2] |

| Cellular Activity | Not observed | In HEK293 cells | Tested up to 10 µM for 48 hours with no observed effect on the methylation of the CARM1 substrate BAF155, likely due to poor cell permeability.[1][5] |

Experimental Protocols

Protocol 1: In Vitro CARM1 Inhibition Assay using Cell Lysates

This protocol describes how to assess the ability of this compound to inhibit CARM1-mediated methylation of its substrate, BAF155, in a cell-free system using HEK293 cell lysates.

Materials:

-

This compound (dissolved in fresh DMSO)

-

HEK293 cells

-

DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

12-well plates

-

Phosphate-buffered saline (PBS)

-

Total Lysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail.

-

SDS (Sodium dodecyl sulfate)

-

SDS-PAGE apparatus and reagents

-

Western blotting apparatus and reagents

-

Primary antibodies: anti-methylated BAF155 and anti-total BAF155

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics in 12-well plates until they reach approximately 30% confluency.[1]

-

Cell Lysis:

-

In Vitro Inhibition:

-

In separate microcentrifuge tubes, aliquot the cell lysate.

-

Treat the lysates with varying concentrations of this compound or DMSO (as a vehicle control). A suggested concentration range is from 1 nM to 10 µM.

-

Incubate the reactions for a predetermined time (e.g., 1 hour) at 30°C to allow for the enzymatic reaction.

-

-

Western Blotting:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against methylated BAF155 and total BAF155.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for methylated BAF155 and normalize to the total BAF155 levels. Compare the levels of methylation in this compound-treated samples to the DMSO control to determine the inhibitory effect.

Experimental Workflow for In Vitro CARM1 Inhibition Assay

Caption: Workflow for assessing this compound's inhibition of CARM1 in cell lysates.

Signaling Pathway

CARM1 (PRMT4) Signaling Pathway

CARM1 is a key regulator of gene transcription through its methylation of arginine residues on both histone and non-histone proteins. The diagram below illustrates the central role of CARM1 in cellular signaling.

CARM1 Signaling Pathway Diagram

Caption: CARM1 methylates histones and other proteins to regulate gene expression.

References

- 1. What Are the Commonly Used Methods for Protein Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]

- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging role of CARM1 in cancer [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Histone Methyltransferase | CAS 1821908-48-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 6. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing SGC2085 for the Investigation of CARM1 in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine N-methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a critical role in the regulation of gene expression, mRNA processing, and signal transduction. Emerging evidence implicates CARM1 in the pathophysiology of various neurological disorders. Its involvement in neuronal differentiation, dendritic arborization, and spine maturation suggests that dysregulation of CARM1 activity could contribute to neurodegenerative diseases and synaptic dysfunction.[1]

SGC2085 is a potent and selective small molecule inhibitor of CARM1, making it an invaluable chemical probe for elucidating the biological functions of CARM1 in the context of neurological research.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study the role of CARM1 in neurological disorders.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| CARM1 | 50 | Radiometric Assay | [2][4][5] |

| PRMT6 | 5200 | Radiometric Assay | [2][4] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Concentration Tested (µM) | Assay Type | Reference |

| 21 other human protein methyltransferases | No significant inhibition | 1, 10, 50 | Various | [2][5] |

Table 3: Cellular Activity of this compound

| Cell Line | Parameter | Value | Notes | Reference |

| HEK293 | Cellular Activity | No activity observed up to 10 µM | Low cell permeability is noted as a potential reason for the lack of cellular activity. | [2][4][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their studies of CARM1 using this compound.

In Vitro CARM1 Inhibition Assay (Radiometric)

This protocol is a standard method to determine the in vitro potency of inhibitors against CARM1.

Materials:

-

Recombinant human CARM1

-

Biotinylated histone H3 (1-25) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound

-

Assay Buffer: 20 mM Bicine, pH 8.5

-

DMSO

-

Scintillation fluid

-

Microplates (e.g., 384-well)

-

Filter plates and vacuum manifold

-

Microplate scintillation counter

Procedure:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the compound in DMSO to create a concentration range for IC50 determination.

-

Prepare the assay mixture in the microplate wells. For a 10 µL reaction, combine:

-

25 nM CARM1

-

0.7 µM biotinylated H3 (1-25) peptide

-

1.9 µM ³H-SAM

-

This compound at various concentrations (final DMSO concentration should be kept constant, e.g., 1%).

-

-

Initiate the reaction by adding the enzyme or substrate.

-

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation fluid to each well.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

This protocol allows for the determination of the binding affinity (Kd) of this compound to CARM1.[6]

Materials:

-

SPR instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit

-

Recombinant human CARM1

-

This compound

-

Running Buffer: HBS-EP (or similar) with 5% DMSO

-

Regeneration solution

Procedure:

-

Immobilize CARM1 onto the CM5 sensor chip using standard amine coupling chemistry. A blank flow cell should be prepared for reference subtraction.[6]

-

Prepare serial dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the CARM1 and reference flow cells at a constant flow rate (e.g., 75 µL/min) for a defined contact time (e.g., 30 seconds).[6]

-

Monitor the association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary.

-

Subtract the reference flow cell data from the CARM1 flow cell data.

-

Analyze the steady-state binding responses against the compound concentrations to determine the dissociation constant (Kd) using the appropriate fitting model (e.g., steady-state affinity fitting).[6]

Western Blot for Methylated Substrates in Neuronal Cells

This protocol can be adapted to assess the effect of CARM1 inhibition on the methylation of its substrates in neuronal cell lysates.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, primary hippocampal neurons)

-

Cell culture medium and supplements

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against methylated substrates of CARM1 (e.g., methylated-BAF155) and total protein as a loading control.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 48 hours). Note: Due to the reported low permeability of this compound, higher concentrations and longer incubation times may be necessary, and optimization is recommended.[2][4][5]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[7]

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[7]

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate 10-30 µg of protein per lane by SDS-PAGE.[7]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[8]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[8]

-

Quantify the band intensities and normalize the methylated protein signal to the total protein or a loading control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts for studying CARM1 with this compound.

Caption: CARM1 signaling in neuronal cells.

Caption: Experimental workflow for studying CARM1 with this compound.

References

- 1. Inhibition of coactivator-associated arginine methyltransferase 1 modulates dendritic arborization and spine maturation of cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Histone Methyltransferase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | Histone Methyltransferase | CAS 1821908-48-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. epigentek.com [epigentek.com]

- 8. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols: SGC2085 Treatment of HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it targets lysine 79 of histone H3 (H3K79), a residue located within the globular core of the histone. The methylation of H3K79 is generally associated with active transcription. Dysregulation of DOT1L activity has been implicated in certain types of cancer, particularly MLL-rearranged leukemias. This compound acts as a chemical probe to investigate the biological functions of DOT1L and to validate it as a therapeutic target.

Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical research due to their ease of growth and high transfection efficiency. These cells serve as a valuable tool for studying cellular signaling pathways and the effects of small molecule inhibitors. This document provides detailed protocols for treating HEK293 cells with this compound, assessing its impact on cell viability, and analyzing the downstream effects on H3K79 methylation.

Data Presentation

The following tables present example data that could be generated from the described experimental protocols.

Table 1: Effect of this compound on HEK293 Cell Viability (IC50 Determination)

| This compound Concentration (µM) | Percent Viability (48h) | Standard Deviation |

| 0 (DMSO Control) | 100 | 5.2 |

| 0.1 | 98.1 | 4.8 |

| 0.5 | 92.5 | 6.1 |

| 1 | 85.3 | 5.5 |

| 5 | 60.7 | 7.3 |

| 10 | 48.9 | 6.8 |

| 25 | 25.1 | 4.9 |

| 50 | 10.2 | 3.1 |

Note: Data are representative examples.

Table 2: Quantification of H3K79 Dimethylation (H3K79me2) Levels Following this compound Treatment

| Treatment (24h) | H3K79me2 / Total H3 (Normalized Ratio) | Standard Deviation |

| DMSO Control | 1.00 | 0.12 |

| This compound (1 µM) | 0.65 | 0.09 |

| This compound (5 µM) | 0.31 | 0.05 |

| This compound (10 µM) | 0.12 | 0.03 |

Note: Data are representative examples based on densitometric analysis of Western blots.

Experimental Protocols

Protocol 1: HEK293 Cell Culture

-

Cell Line: HEK293 (ATCC® CRL-1573™).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Wash with phosphate-buffered saline (PBS), detach with a brief incubation in 0.25% Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.

Protocol 2: this compound Treatment

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Cell Seeding: Seed HEK293 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh culture medium containing the desired concentrations of this compound. Prepare a vehicle control with the same final concentration of DMSO.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 3: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a DMSO vehicle control for 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Protocol 4: Western Blotting for H3K79 Methylation

-

Cell Lysis: After treatment with this compound for 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K79me2 (or other methylation states) and total Histone H3 (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis to quantify the levels of H3K79me2 relative to total H3.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound treatment.

Application Notes and Protocols for Western Blot Analysis Following SGC2085 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and highly selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] CARM1 is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a crucial role in the regulation of a wide array of cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression. Dysregulation of CARM1 activity has been implicated in various diseases, including cancer.

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. The protocols outlined below detail the necessary steps for cell culture and treatment, lysate preparation, and immunoblotting to assess changes in the levels and methylation status of CARM1 target proteins.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of CARM1, with a reported in vitro IC50 of 50 nM. It exhibits high selectivity for CARM1 over other protein arginine methyltransferases.[1] By inhibiting the methyltransferase activity of CARM1, this compound is expected to decrease the asymmetric dimethylation of its substrates. This leads to downstream effects on gene expression and cellular signaling pathways regulated by CARM1. It is important to note that some studies have reported low cell permeability for this compound, which should be a consideration in experimental design.

Expected Results

Treatment of cells with this compound is anticipated to lead to a decrease in the asymmetric dimethylation of known CARM1 substrates. Consequently, this may alter the total protein levels of downstream effectors. The following table summarizes potential changes in protein expression that can be monitored by Western blot analysis, based on findings from studies involving CARM1 inhibition or knockdown.[2][3][4]

| Target Protein | Expected Change in Protein Level after this compound Treatment | Rationale |

| Asymmetrically Dimethylated BAF155 | ↓ | BAF155 is a known substrate of CARM1. Inhibition of CARM1 should reduce its methylation.[4] |

| Cyclin A | ↓ | CARM1 knockdown has been shown to decrease Cyclin A protein levels.[2][3] |

| Cyclin B1 | ↓ | CARM1 knockdown has been shown to decrease Cyclin B1 protein levels.[2][3] |

| c-Fos | ↓ | CARM1 knockdown has been shown to decrease c-Fos protein levels.[2][3] |

| SIRT1 | ↓ | CARM1 knockdown has been shown to decrease SIRT1 protein levels.[2][3] |

| p16 | ↑ | CARM1 knockdown has been shown to increase p16 protein levels.[2][3] |

| Methylated HuR | ↓ | HuR is a substrate of CARM1, and its methylation is reduced upon CARM1 knockdown.[2][3] |

| ACSL4 | ↑↓ | The effect of CARM1 inhibition on ACSL4 levels may be cell-type dependent.[5] |

Signaling Pathway

The following diagram illustrates the central role of CARM1 in cellular signaling and the potential impact of this compound. CARM1, upon activation by various upstream signals, methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation. CARM1 also methylates a variety of non-histone proteins, including transcription factors and coactivators (e.g., p300/CBP, SRCs), RNA-binding proteins (e.g., HuR), and chromatin remodeling factors (e.g., BAF155), thereby modulating their activity and influencing downstream cellular processes. This compound inhibits the methyltransferase activity of CARM1, leading to a blockade of these downstream events.

Caption: CARM1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed protocol for Western blot analysis of cells treated with this compound.

I. Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cell line (e.g., MCF7, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). A DMSO-only control should be prepared at the same final concentration as the highest this compound concentration.

-

Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or DMSO control.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

II. Preparation of Cell Lysates

-

Washing: After the treatment period, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

III. Western Blotting

-

Sample Preparation:

-

Take an equal amount of protein (e.g., 20-30 µg) from each sample and add 4x Laemmli sample buffer.

-

Crucial Note on CARM1 Detection: Recent studies have shown that CARM1 has a tendency to form SDS-resistant aggregates upon heating, which can impede its entry into the resolving gel.[6][7][8] Therefore, for the detection of total CARM1, it is recommended to avoid boiling the samples. Instead, incubate the samples at room temperature for 10-15 minutes before loading. For other target proteins, boiling the samples at 95°C for 5 minutes is the standard procedure.

-

-

SDS-PAGE: Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel or a hand-casted gel of appropriate percentage for the target protein's molecular weight. Also, load a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The recommended primary antibodies and their typical dilutions are listed in the table below.

| Primary Antibody | Recommended Dilution |

| Anti-CARM1 | 1:1000 |

| Anti-Asymmetric Di-Methyl Arginine (ADMA) | 1:1000 |

| Anti-Cyclin A | 1:1000 |

| Anti-Cyclin B1 | 1:1000 |

| Anti-c-Fos | 1:1000 |

| Anti-SIRT1 | 1:1000 |

| Anti-p16 | 1:1000 |

| Anti-HuR | 1:1000 |

| Anti-ACSL4 | 1:1000 |

| Anti-β-Actin or Anti-GAPDH (Loading Control) | 1:5000 |

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in the blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-Actin or GAPDH).

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of this compound-treated cells.

References

- 1. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Loss of CARM1 is linked to reduced HuR function in replicative senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carm1-arginine methylation of the transcription factor C/EBPα regulates transdifferentiation velocity | eLife [elifesciences.org]

- 5. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for SGC2085 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] CARM1 is a crucial enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, playing a significant role in the regulation of gene transcription, RNA processing, and signal transduction.[5] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive overview of this compound, its biochemical activity, and protocols for its use in high-throughput screening (HTS) assays to identify and characterize CARM1 inhibitors. Due to its limited cell permeability, this compound is best utilized as a tool compound in biochemical, cell-free HTS assays.[1][4]

Data Presentation

The inhibitory activity of this compound against CARM1 and its selectivity over other protein arginine methyltransferases (PRMTs) have been quantitatively determined. The following table summarizes the key in vitro inhibitory concentrations (IC50).

| Target Enzyme | This compound IC50 | Selectivity | Reference |

| CARM1 (PRMT4) | 50 nM | >100-fold vs. other PRMTs (except PRMT6) | [1][2][3][4] |

| PRMT6 | 5.2 µM | [1][4] |

Signaling Pathway

CARM1 functions as a transcriptional coactivator by methylating various substrates, including histone H3 at arginine 17 and 26 (H3R17, H3R26), as well as non-histone proteins like Poly(A)-Binding Protein 1 (PABP1), BAF155, and MED12.[5] This methylation activity modulates chromatin structure and facilitates the recruitment of the transcriptional machinery, leading to gene activation. Recent studies have also suggested a functional crosstalk between CARM1 and another histone methyltransferase, DOT1L, which is responsible for H3K79 methylation.[6][7] Inhibition of CARM1 can thus impact these downstream events.

Experimental Protocols

Due to the poor cell permeability of this compound, its application is primarily in biochemical, cell-free high-throughput screening assays. The following protocol describes a non-radiometric, homogeneous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for identifying and characterizing CARM1 inhibitors. This assay is highly amenable to automation and high-throughput formats.

High-Throughput Screening Protocol: CARM1 AlphaLISA Assay

This protocol is adapted from a generalized AlphaLISA assay for PRMT4 (CARM1) and is suitable for screening large compound libraries.[8]

1. Materials and Reagents:

-

Enzyme: Recombinant human PRMT4 (CARM1)

-

Substrate: Biotinylated Histone H3 (21-44) peptide

-

Methyl Donor: S-(5’-Adenosyl)-L-methionine (SAM)

-

Detection Reagents:

-

AlphaLISA anti-methyl-Arginine Acceptor beads

-

Streptavidin-coated Donor beads

-

-

Assay Buffer: 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

-

Stop/Detection Buffer: 1X Epigenetics Buffer 1 (as per manufacturer's recommendation)

-

Test Compounds: this compound (as a positive control) and library compounds dissolved in DMSO.

-

Microplates: White opaque 384-well microplates

2. Assay Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound and library compounds in DMSO.

-

Dispense 5 µL of 2X concentrated compound dilutions or Assay Buffer (for no-inhibitor control) into the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Dilute CARM1 enzyme to a 4X working concentration in Assay Buffer.

-

Add 2.5 µL of the 4X enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Prepare a 4X solution of the biotinylated Histone H3 peptide substrate and SAM in Assay Buffer.

-

Add 2.5 µL of the substrate/SAM mixture to each well to initiate the enzymatic reaction. The final volume will be 10 µL.

-

Cover the plate and incubate at room temperature for 60 minutes.

-

-

Reaction Termination and Detection:

-

Prepare the AlphaLISA Acceptor beads at 100 µg/mL in 1X Epigenetics Buffer 1.

-

Add 5 µL of the Acceptor bead solution to each well to stop the reaction.

-

Cover the plate and incubate for 60 minutes at room temperature.

-

In subdued light, prepare the Streptavidin Donor beads at 50 µg/mL in 1X Epigenetics Buffer 1.

-

Add 10 µL of the Donor bead solution to each well.

-

Cover the plate and incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an Alpha-enabled microplate reader (e.g., EnVision™ or EnSpire™ Multilabel Plate Reader).

-

3. Data Analysis:

-

The AlphaLISA signal is proportional to the amount of methylated substrate.

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Conclusion

This compound serves as a valuable, potent, and selective tool compound for the in vitro investigation of CARM1. The provided AlphaLISA HTS protocol offers a robust and efficient method for screening large compound libraries to discover novel CARM1 inhibitors. While the utility of this compound in cell-based assays is limited by its poor permeability, it remains an excellent positive control and reference compound for biochemical HTS campaigns targeting CARM1. Further investigation into the functional crosstalk between CARM1 and other epigenetic modifiers like DOT1L may open new avenues for therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | Histone Methyltransferase | CAS 1821908-48-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1. - Research - Institut Pasteur [research.pasteur.fr]

- 7. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming SGC2085's Poor Cell Permeability

Welcome to the technical support center for SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering challenges related to its limited cell permeability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you address and overcome this critical issue.

This compound is a valuable tool for studying the biological functions of CARM1, an enzyme implicated in a variety of cellular processes, including transcriptional regulation, cell cycle progression, and tumorigenesis.[1][2][3] However, its potent in vitro activity (IC50 = 50 nM) does not always translate to cellular efficacy, a challenge attributed to its poor permeability across cell membranes.[4][5][6][7] This guide provides strategies and methodologies to help you navigate this limitation and achieve your research goals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound active in biochemical assays but not in my cell-based experiments?

A1: This is a common observation with this compound and is primarily attributed to its poor cell permeability.[4][5] While this compound is a potent inhibitor of the CARM1 enzyme in a cell-free system, its physicochemical properties may hinder its ability to efficiently cross the cell membrane and reach its intracellular target. Factors such as polarity, molecular size, and hydrogen bonding capacity can all influence a molecule's ability to passively diffuse through the lipid bilayer.[8][9]

Q2: What are the key physicochemical properties of a small molecule that influence its cell permeability?

A2: Several physicochemical properties are critical determinants of a small molecule's ability to cross the cell membrane. These include:

-

Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. A balanced LogP is crucial; too low, and the molecule may not partition into the lipid bilayer, too high, and it may get trapped within the membrane.[8][10]

-

Molecular Weight (MW): Generally, smaller molecules (under 500 Da) tend to have better permeability.[11]

-

Polar Surface Area (PSA): The sum of the surfaces of polar atoms in a molecule. A lower PSA is generally associated with better permeability.

-

Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a molecule's polarity and reduce its permeability.[8][9][12]

-

Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the nonpolar cell membrane.[8][9]

Q3: What general strategies can I employ to improve the cellular uptake of this compound in my experiments?

A3: While specific structural modifications to this compound are not yet published, several general medicinal chemistry and formulation strategies can be considered to enhance the cell permeability of small molecules:

-

Prodrug Approach: Modifying the this compound structure with a chemical moiety that improves its permeability and is later cleaved off inside the cell to release the active inhibitor.

-

Formulation with Permeation Enhancers: Using agents that transiently increase the permeability of the cell membrane. However, this approach should be used with caution as it can induce cytotoxicity.[13]

-

Liposomal or Nanoparticle Delivery: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis.[13]

-

Structural Modification (Analog Synthesis): Synthesizing analogs of this compound with modified physicochemical properties (e.g., reduced polarity, masked hydrogen bond donors) could lead to improved permeability. This is a more advanced approach requiring medicinal chemistry expertise.[14][15]

Q4: Are there any computational tools that can help predict the cell permeability of this compound or its analogs?

A4: Yes, several computational models and software can predict the physicochemical properties and permeability of small molecules. These tools can be valuable for prioritizing which this compound analogs to synthesize and test. Some common approaches include:

-

Quantitative Structure-Permeability Relationship (QSPR) models: These models use statistical methods to correlate molecular descriptors with experimentally determined permeability.[12][16][17]

-

Molecular Dynamics (MD) simulations: These simulations can model the interaction of a small molecule with a lipid bilayer and predict its free energy of permeation.[10][18][19]

-

Machine Learning Algorithms: These algorithms can be trained on large datasets of known permeable and impermeable compounds to predict the permeability of new molecules.[18]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No inhibition of CARM1 activity observed in whole-cell lysates after this compound treatment. | Poor cell permeability of this compound. | 1. Increase the incubation time and/or concentration of this compound (be mindful of potential off-target effects and cytotoxicity at high concentrations).2. Use a positive control compound with known good cell permeability that targets a different protein to ensure the assay is working.3. Consider using a cell line with potentially higher permeability or one that overexpresses influx transporters.4. Explore the use of permeabilization agents, but perform thorough toxicity controls. |

| High variability in cellular assay results with this compound. | Inconsistent cellular uptake of the compound. | 1. Ensure consistent cell density, passage number, and growth conditions for all experiments.2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.3. Optimize the incubation time to a point where uptake is maximized and variability is minimized. |

| Observed cytotoxicity at concentrations required to see a modest effect. | The high concentration of this compound needed to overcome poor permeability may be causing off-target toxicity. | 1. Perform a dose-response curve for cytotoxicity to determine the maximum non-toxic concentration.2. Reduce the treatment duration.3. If possible, explore the synthesis of more permeable and potent analogs of this compound. |

| Difficulty in quantifying the intracellular concentration of this compound. | The amount of compound that has entered the cells is below the limit of detection of the analytical method. | 1. Increase the number of cells used for the uptake assay.2. Optimize the extraction protocol to improve recovery of the compound from cell lysates.3. Utilize a more sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[20][21][22] |

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[23]

Materials:

-

PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)

-

Donor and acceptor plates

-

This compound and control compounds

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent (e.g., dodecane)

-

Lipid (e.g., lecithin)

-

Plate reader for UV-Vis or fluorescence detection

Methodology:

-

Prepare the PAMPA membrane: Coat the filter of the donor plate with a solution of lipid in an organic solvent (e.g., 1% lecithin in dodecane). Allow the solvent to evaporate, leaving a lipid layer.

-

Prepare solutions: Dissolve this compound and control compounds (with known high and low permeability) in PBS to a final concentration (e.g., 200 µM).

-

Fill the acceptor plate: Add PBS to the wells of the acceptor plate.

-

Add compounds to the donor plate: Add the compound solutions to the wells of the donor plate.

-

Assemble the PAMPA sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's filter is in contact with the buffer in the acceptor plate.

-

Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Measure concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

-

Calculate permeability coefficient (Pe): The permeability coefficient can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Cellular Uptake Assay using LC-MS

This protocol allows for the direct quantification of intracellular this compound concentration.[24]

Materials:

-

Cell line of interest (e.g., HEK293)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Extraction solvent (e.g., acetonitrile/methanol)

-